molecular formula C13H14N2OS2 B2842610 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1206996-65-7

2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No. B2842610
CAS RN: 1206996-65-7
M. Wt: 278.39
InChI Key: KVFZVUBUJVZCTF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide, also known as BZT-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BZT-5 belongs to the class of isothiazole derivatives and has shown promising results in studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity

The synthesis of novel acetamide derivatives, including those similar to 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide, has been a focus of research due to their potential bioactivity against various microorganisms and in drug development. For instance, Yu et al. (2020) synthesized novel types of acetamides showing inhibition effects on selected bacteria and algae, demonstrating the potential of such compounds in antimicrobial applications (Yu et al., 2020). Similarly, Rezki (2016) explored the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, revealing significant antimicrobial activities (Rezki, 2016).

Antimicrobial Activity

The antimicrobial activity of novel sulphonamide derivatives has been studied, with compounds showing good activity against various strains. Fahim and Ismael (2019) investigated the reactivity of acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with promising antimicrobial properties (Fahim & Ismael, 2019).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of acetamide derivatives have led to the discovery of compounds with significant biological activities. Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showcasing the therapeutic potential of acetamide derivatives in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticancer and Antitumor Activity

Research has also focused on the synthesis and evaluation of acetamide derivatives for their anticancer and antitumor activities. Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, identifying compounds with high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-10-7-13(18-15-10)14-12(16)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFZVUBUJVZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide

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